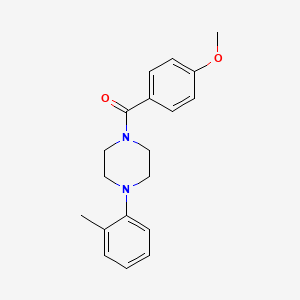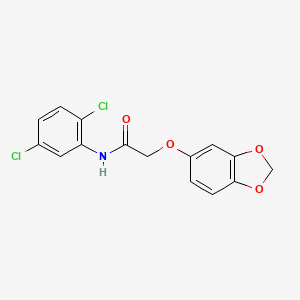
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide, also known as BDDA, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. BDDA belongs to the class of benzodioxole compounds that have been found to have various biological activities.
作用机制
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This compound has been found to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative stress.
实验室实验的优点和局限性
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. This compound has been found to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. This compound has also been found to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on 2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models. Another area of interest is the potential use of this compound in the treatment of cancer. This compound has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Further research is needed to determine the optimal dosage and administration of this compound for these potential therapeutic applications.
合成方法
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 2,5-dichlorophenylacetic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with an amine such as N,N-dimethylformamide (DMF) to yield this compound.
科学研究应用
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. This compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-9-1-3-11(17)12(5-9)18-15(19)7-20-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVWKNJSDRLETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)
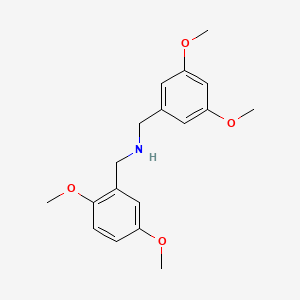
![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)

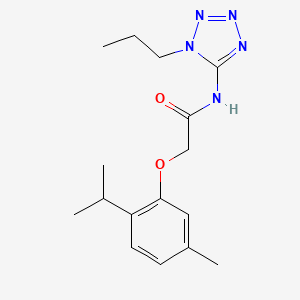

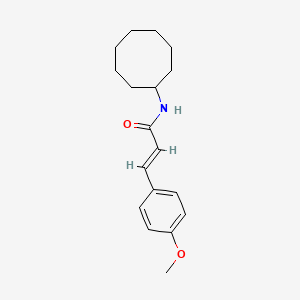
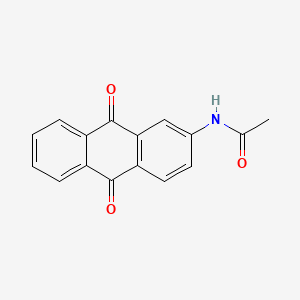
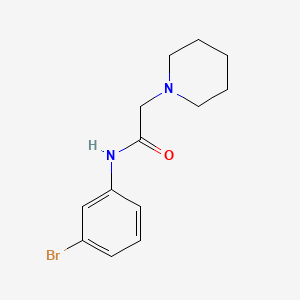

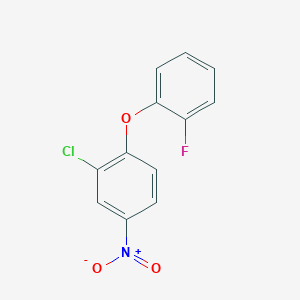

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)
